An In-Depth Technical Guide to the Core Chemical Properties of 1,4-Dichlorocyclohexane
An In-Depth Technical Guide to the Core Chemical Properties of 1,4-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,4-dichlorocyclohexane, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on the distinct properties of its cis and trans isomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing procedural workflows.
General and Physicochemical Properties
1,4-Dichlorocyclohexane exists as two primary stereoisomers: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. These isomers exhibit notable differences in their physical properties due to their distinct molecular geometries. The core properties of these isomers are summarized below.
| Property | cis-1,4-Dichlorocyclohexane | trans-1,4-Dichlorocyclohexane |
| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol [1] | 153.05 g/mol |
| CAS Number | 16749-11-4[1] | 16890-91-8 |
| Appearance | Colorless oil or solid | White to almost white crystalline powder |
| Melting Point | 15-18 °C | 102-104 °C |
| Boiling Point | ~181.5 °C (rough estimate) | 183-185 °C |
| Density | ~1.19 g/cm³ | ~1.17 g/cm³ |
| Solubility | Soluble in chloroform, slightly soluble in methanol. | Soluble in many organic solvents. |
| Dipole Moment | ~2.2 D | ~0 D |
Stereoisomerism and Conformational Analysis
The stereoisomerism of 1,4-dichlorocyclohexane is a critical aspect of its chemical behavior. The cis and trans isomers are diastereomers of each other.[2] Notably, neither the cis nor the trans isomer is chiral, as both possess a plane of symmetry.[2][3]
The cyclohexane ring exists predominantly in a chair conformation. In trans-1,4-dichlorocyclohexane, the thermodynamically most stable conformation is the one where both chlorine atoms are in equatorial positions, minimizing steric hindrance. In the cis isomer, one chlorine atom must be in an axial position while the other is equatorial. This leads to a higher energy state compared to the diequatorial trans isomer.
Synthesis of 1,4-Dichlorocyclohexane
Illustrative Experimental Protocol: Chlorination of a Diol
The following is a generalized procedure for the chlorination of a diol using thionyl chloride, which can be adapted for the synthesis of 1,4-dichlorocyclohexane from 1,4-cyclohexanediol.
Materials:
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1,4-Cyclohexanediol
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Triethylamine or pyridine (optional, as a base)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanediol in anhydrous DCM.
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Cool the solution in an ice bath.
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Slowly add thionyl chloride (typically 2-3 equivalents) to the stirred solution. If a base is used, it is usually added at this stage.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to a stirred, chilled saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl byproduct.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by distillation or recrystallization to yield 1,4-dichlorocyclohexane. The cis and trans isomers may be separable by column chromatography or fractional distillation.
Analytical Characterization
The characterization of 1,4-dichlorocyclohexane and the differentiation of its isomers are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be different due to the different chemical environments of the axial and equatorial protons. In the trans isomer, due to the symmetry of the diequatorial conformation, a simpler spectrum might be expected compared to the cis isomer.
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¹³C NMR: Due to the symmetry of the trans isomer (diequatorial conformation), it is expected to show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for a cyclohexane ring. The C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region, may differ between the two isomers, reflecting the axial versus equatorial positions of the chlorine atoms.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of 1,4-dichlorocyclohexane and to analyze its fragmentation pattern. The mass spectra of the cis and trans isomers are generally very similar. GC can be used to separate the two isomers, with their retention times being a key identifying characteristic.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that 1,4-dichlorocyclohexane is involved in any specific biological signaling pathways. As a simple organohalide, it is not expected to have a role in complex cellular communication. Its biological effects, if any, would more likely be related to its properties as a solvent or its potential toxicity at high concentrations.
Safety and Handling
1,4-Dichlorocyclohexane is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause an allergic skin reaction.[5]
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
